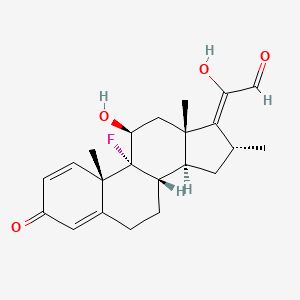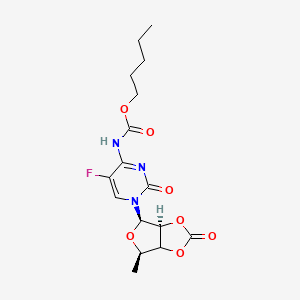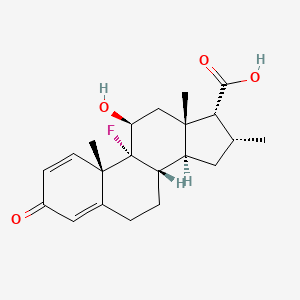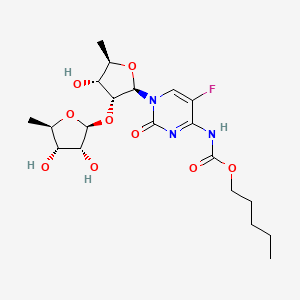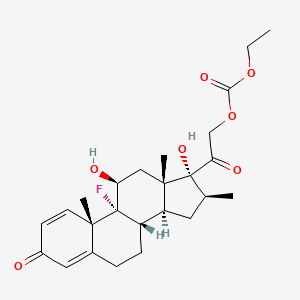
Betamethasone 21-(ethyl carbonate)
Übersicht
Beschreibung
Betamethasone 21-(ethyl carbonate), also known as Betamethasone 21-O-Ethyl Carbonate, is a derivative of betamethasone . It’s used in the field of pharmaceutical toxicology and synthetic chemistry .
Chemical Reactions Analysis
There are several methods for determining betamethasone esters, including spectrophotometric and high-performance liquid chromatography (HPLC) methods . These methods have been used for the analysis of betamethasone in various pharmaceutical formulations .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Vasodilatory Effects
Betamethasone has been investigated for its potential to attenuate oxidative stress and improve vasodilation, particularly in conditions like persistent pulmonary hypertension (PPHN) in a lamb model. This study showed that antenatal treatment with betamethasone could enhance the relaxation response of pulmonary arteries to vasodilators, suggesting its potential application in managing conditions associated with impaired vasodilation and oxidative stress (Chandrasekar, Eis, & Konduri, 2008).
Reproductive Health Implications
Research has explored the effects of prenatal exposure to betamethasone on reproductive health. In female rats, exposure led to observable changes in sexual development and reproductive parameters, suggesting the potential impact of prenatal glucocorticoid exposure on reproductive health (Borges et al., 2017). Similarly, in male rats, prenatal exposure resulted in long-term reproductive impairments, indicating the significance of understanding the reproductive consequences of prenatal glucocorticoid therapies (Borges et al., 2017).
Therapeutic Applications in Arthritis
A novel application of betamethasone involves its encapsulation in stealth-type polymeric nanoparticles for treating experimental arthritis. This approach demonstrated significant anti-inflammatory activity in arthritis models, highlighting a potential therapeutic application of betamethasone in nanoformulations for targeted drug delivery (Ishihara et al., 2009).
Anti-inflammatory Effects in Uveitis
The anti-inflammatory effects of betamethasone and its derivatives have been studied in models of endotoxin-induced uveitis in rats. The findings suggested that certain betamethasone derivatives, like betamethasone 21-phosphate and betamethasone 21-acetate, exhibited strong anti-inflammatory effects, providing insight into the potential use of these compounds in treating inflammatory eye diseases (Tsuji et al., 1997).
Impact on Fetal Development
Research on betamethasone's impact on fetal development has shown that prenatal exposure can affect reproductive development and programming in rats, suggesting the need for careful consideration of betamethasone use during pregnancy and its potential long-term effects on offspring (Borges et al., 2016).
Wirkmechanismus
Betamethasone, the parent compound of Betamethasone 21-(ethyl carbonate), is a steroid that prevents the release of substances in the body that cause inflammation . It’s used to treat many different inflammatory conditions such as allergic reactions, ulcerative colitis, arthritis, lupus, multiple sclerosis, inflammation of the joints or tendons, and problems caused by low adrenal gland hormone levels .
Safety and Hazards
Betamethasone, the parent compound, may cause serious side effects including fast, slow, or irregular heartbeats; blurred vision, tunnel vision, eye pain, or seeing halos around lights; severe pain in your upper stomach spreading to your back; severe depression, changes in personality, unusual thoughts or behavior; and increased adrenal gland hormones . It can also affect growth in children .
Biochemische Analyse
Biochemical Properties
Betamethasone 21-(ethyl carbonate) interacts with glucocorticoid receptors, initiating downstream effects that promote the transcription of anti-inflammatory genes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Betamethasone 21-(ethyl carbonate) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also has an effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Betamethasone 21-(ethyl carbonate) involves binding interactions with biomolecules, particularly glucocorticoid receptors . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
Betamethasone 21-(ethyl carbonate) is involved in metabolic pathways that include interactions with enzymes or cofactors
Transport and Distribution
Betamethasone 21-(ethyl carbonate) is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, which can affect its localization or accumulation .
Eigenschaften
IUPAC Name |
ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZRAWDVZIYTD-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200599 | |
| Record name | Betamethasone, 21-(ethyl carbonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52619-05-3 | |
| Record name | Betamethasone, 21-(ethyl carbonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone, 21-(ethyl carbonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE 21-(ETHYL CARBONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26764AL880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



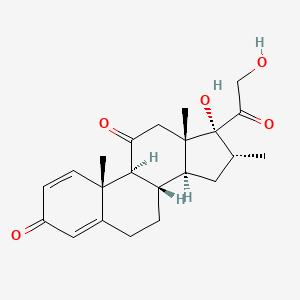

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)

